molecular formula C7H12N2O B13611536 4-(1H-imidazol-5-yl)butan-2-ol

4-(1H-imidazol-5-yl)butan-2-ol

Cat. No.: B13611536
M. Wt: 140.18 g/mol
InChI Key: HRICFHGUNSTODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-5-yl)butan-2-ol is a chemical compound that features an imidazole ring attached to a butanol chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-5-yl)butan-2-ol typically involves the formation of the imidazole ring followed by the attachment of the butanol chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of PEG-400 as a green solvent in a one-pot reaction has been reported . This method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

4-(1H-imidazol-5-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-5-yl)butan-2-ol involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole-4-carbaldehyde
  • 1H-benzimidazol-2-amine
  • 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines

Uniqueness

4-(1H-imidazol-5-yl)butan-2-ol is unique due to its specific combination of an imidazole ring and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)butan-2-ol

InChI

InChI=1S/C7H12N2O/c1-6(10)2-3-7-4-8-5-9-7/h4-6,10H,2-3H2,1H3,(H,8,9)

InChI Key

HRICFHGUNSTODP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN=CN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.